molecular formula C25H29N3O4 B11227505 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide

2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11227505
M. Wt: 435.5 g/mol
InChI Key: GBXRJCRTGHAQKI-UHFFFAOYSA-N
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Description

2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide involves multiple steps. The starting material, 6-ethyl-2-oxo-2H-chromen-4-yl, is first reacted with piperazine to form an intermediate compound. This intermediate is then reacted with N-(2-methoxyphenyl)acetamide under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors involved in various biological processes, leading to its therapeutic effects. The piperazine ring enhances the compound’s ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Similar compounds to 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide include other chromen derivatives and piperazine-containing compounds. These compounds share similar structural features but may differ in their biological activities and therapeutic potential. For example, 4-methyl-2-oxo-2H-chromen-7-yl derivatives have been studied for their antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C25H29N3O4/c1-3-18-8-9-22-20(14-18)19(15-25(30)32-22)16-27-10-12-28(13-11-27)17-24(29)26-21-6-4-5-7-23(21)31-2/h4-9,14-15H,3,10-13,16-17H2,1-2H3,(H,26,29)

InChI Key

GBXRJCRTGHAQKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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